molecular formula C18H18INO5 B2809167 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 832673-61-7

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2809167
CAS No.: 832673-61-7
M. Wt: 455.248
InChI Key: WCXPXQKODDYQJN-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by three key substituents on its phenoxy ring: an ethoxy group at position 2, a formyl group at position 4, and an iodine atom at position 6. The acetamide nitrogen is substituted with a 2-methoxyphenyl group, introducing additional electronic and steric effects.

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXPXQKODDYQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the iodophenoxy intermediate: This step involves the iodination of a phenol derivative to introduce the iodine atom at the desired position.

    Introduction of the ethoxy and formyl groups: The ethoxy group can be introduced via an etherification reaction, while the formyl group can be added through a formylation reaction.

    Coupling with the acetamide moiety: The final step involves coupling the iodophenoxy intermediate with an acetamide derivative, which includes the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products

    Oxidation: The major product is 2-(2-ethoxy-4-carboxy-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide.

    Reduction: The major product is 2-(2-ethoxy-4-hydroxymethyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory and analgesic effects. The presence of both ethoxy and methoxy groups may enhance lipophilicity and bioavailability, making this compound an interesting candidate for further biological evaluation.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary research could involve:

  • Binding Affinity Tests : Assessing how well the compound interacts with specific biological targets.
  • Pharmacodynamics Studies : Understanding how the compound affects biological systems and its potential therapeutic applications.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Synthetic Applications

Due to its unique structure, 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide can serve as a versatile building block in organic synthesis. Its reactivity can be exploited to create various derivatives or more complex molecules through:

  • Coupling Reactions : Utilizing its functional groups in cross-coupling reactions to generate new compounds.
  • Modification of Existing Structures : Serving as a precursor for synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and iodophenoxy groups may play a role in binding to these targets, while the acetamide moiety may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Halogen Substitutions
  • Iodo vs. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (): Bromine at position 6 reduces halogen bonding strength but increases lipophilicity (higher logP). The methoxy group at position 6 further enhances electron donation compared to ethoxy in the original compound.
Alkoxy and Formyl Groups
  • Ethoxy vs. Methoxy :
    • The ethoxy group in the original compound (position 2) offers moderate electron donation and steric bulk, whereas methoxy (e.g., ) is smaller and more electron-rich.
  • Formyl Group :
    • The 4-formyl group is consistent across analogs, enabling hydrogen bonding and reactivity in further derivatization (e.g., Schiff base formation) .

N-Substituent Modifications

2-Methoxyphenyl vs. Other Aromatic Groups
  • N-(3-Chloro-4-methylphenyl) Analog () : The 3-chloro-4-methylphenyl group introduces electron-withdrawing and steric effects, likely reducing solubility but enhancing target binding specificity compared to the original compound’s 2-methoxyphenyl .
  • N-(2-Phenylethyl) Analog () : The phenethyl group increases lipophilicity (molecular weight: 453.27 vs. ~454 for the original compound) and may improve blood-brain barrier penetration .
Simpler Acetamide Derivatives
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (): Lacks the phenoxy ring’s ethoxy, formyl, and iodo substituents, resulting in reduced complexity and altered bioactivity profiles .

Data Table: Structural and Physicochemical Comparison

Compound Name Phenoxy Substituents N-Substituent Molecular Formula Molecular Weight Key Properties
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide (Original) 2-ethoxy, 4-formyl, 6-iodo 2-methoxyphenyl C₁₈H₁₇INO₅* ~454 High halogen bonding, moderate logP
N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide 2-ethoxy, 4-formyl, 6-iodo 3-chloro-4-methylphenyl C₁₈H₁₆ClINO₄ 480.69 Enhanced steric effects, lower solubility
2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenethylacetamide 2-ethoxy, 4-formyl, 6-iodo 2-phenylethyl C₁₉H₂₀INO₄ 453.27 High lipophilicity, improved membrane permeability
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide 2-bromo, 4-formyl, 6-ethoxy 2,4-dimethylphenyl C₁₉H₂₀BrNO₄ 406.27 Reduced halogen bonding, increased steric bulk

Biological Activity

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C18H19NO5 and a molecular weight of approximately 329.35 g/mol. This compound features a unique structure that includes an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy moiety. Its potential biological activities are of interest due to the presence of these functional groups, which may influence its pharmacological properties.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC18H19NO5
Molecular Weight329.35 g/mol
LogP3.4167
Polar Surface Area59.091 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds have demonstrated various pharmacological effects. Compounds with analogous structures often exhibit significant anti-inflammatory, analgesic, and potentially anticancer activities.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the formyl and acetamide functionalities suggests potential interactions with enzymes such as protein tyrosine phosphatases, which are crucial in various signaling pathways.
  • Receptor Binding : The structural features may allow for binding to specific receptors, influencing cellular responses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(4-Methoxyphenyl)acetamideSimple acetamide structureAnalgesic propertiesLacks complex substituents
2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamideSimilar phenolic structureAnti-inflammatory activityNo iodine substitution
N-benzyl-2-(2-ethoxyphenoxy)acetamideEthoxy and phenolic groupsPotential antibacterial activityDifferent substituents on benzene ring

The presence of both an iodine atom and a complex ethoxy formyl group makes this compound particularly interesting for further research compared to its analogs.

Case Studies and Research Findings

Research studies focusing on similar compounds provide insights into the potential biological activities of this compound:

  • Inhibition Studies : Compounds with similar phenolic structures have been shown to inhibit key enzymes involved in inflammatory processes. For instance, derivatives of phenoxyacetic acids have been studied for their anti-inflammatory effects, indicating that modifications in the structure can enhance or diminish biological activity.
  • Cell Viability Assays : In studies involving cell lines, compounds with similar functional groups exhibited varied effects on cell viability and proliferation. These findings suggest that the structural attributes significantly influence cellular interactions and therapeutic potential.
  • Tyrosinase Inhibition : Some phenolic compounds have demonstrated strong inhibition against mushroom tyrosinase, a key enzyme in melanin production. The IC50 values for these compounds indicate their potency as potential skin-whitening agents or in treating hyperpigmentation disorders.

Q & A

Q. Key Challenges :

  • Protect the formyl group during iodination to avoid side reactions.
  • Optimize reaction temperatures to prevent dehalogenation or oxidation of the iodine substituent .

How can computational methods predict the biological targets and reactivity of this compound?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential and nucleophilic/electrophilic sites. For example, the formyl group’s electrophilicity may drive Schiff base formation with lysine residues in enzymes .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. The iodine atom’s van der Waals radius may enhance binding to hydrophobic enzyme pockets, similar to brominated analogs .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize experimental validation .

Data Interpretation :
Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to validate target engagement .

What analytical techniques are most effective for characterizing structural integrity and purity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, formyl proton at δ 9.8–10.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethoxy and phenoxy groups .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₇INO₄: 478.0234) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .

How can contradictory results in biological activity (e.g., variable IC₅₀ values across assays) be resolved?

Advanced Research Question
Root Causes :

  • Assay Conditions : Variability in buffer pH, redox agents, or solvent (DMSO vs. aqueous) may alter compound stability or solubility .
  • Target Selectivity : Off-target interactions (e.g., with serum proteins) may skew dose-response curves .

Q. Resolution Strategies :

Dose-Response Replication : Test under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .

Competitive Binding Assays : Use fluorescence polarization or SPR to measure direct target binding, excluding cellular metabolism effects .

Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., deiodinated species) that may interfere with activity .

What experimental design principles optimize reaction yields and reproducibility?

Advanced Research Question
Design of Experiments (DoE) :

  • Variables : Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .
  • Robustness Testing : Introduce ±5% variations in reagent stoichiometry to assess sensitivity .

Case Study :
For the acetamide coupling step, a Plackett-Burman design identified solvent polarity as the most critical factor (p < 0.01), with DMF yielding >80% conversion vs. 50% in THF .

How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs?

Advanced Research Question
Comparative Analysis :

  • Electrophilic Aromatic Substitution : Iodine’s strong electron-withdrawing effect deactivates the ring, reducing reactivity in further substitutions compared to bromine analogs .
  • Photostability : Iodine’s heavy atom effect may increase susceptibility to UV-induced degradation (e.g., C-I bond cleavage) vs. chloro derivatives. Monitor via accelerated stability studies (ICH Q1A guidelines) .

Experimental Validation :
Synthesize bromo and iodo analogs, compare reaction rates in Suzuki-Miyaura couplings. Iodine’s larger atomic radius may sterically hinder cross-coupling efficiency .

What strategies mitigate toxicity risks during in vivo studies?

Advanced Research Question

  • ADMET Profiling :
    • Microsomal Stability : Incubate with liver microsomes to predict metabolic clearance (e.g., CYP450-mediated deiodination) .
    • hERG Assay : Screen for cardiac toxicity risks using patch-clamp electrophysiology .
  • Prodrug Design : Mask the formyl group as a hydrolyzable imine to reduce off-target reactivity .

Dose Optimization :
Use allometric scaling from rodent pharmacokinetics to estimate safe human-equivalent doses .

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